1-Ethyl-3-(1-methyl-1H-pyrrol-2-yl)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-3-(1-methyl-1H-pyrrol-2-yl)pyrrolidine-2,5-dione is a heterocyclic compound that features a pyrrolidine ring fused with a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-3-(1-methyl-1H-pyrrol-2-yl)pyrrolidine-2,5-dione typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-1H-pyrrole-2-carboxylic acid with ethylamine, followed by cyclization to form the pyrrolidine ring. The reaction conditions often include the use of catalysts such as iron (III) chloride and solvents like toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of solvents, catalysts, and purification methods are critical factors in industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-3-(1-methyl-1H-pyrrol-2-yl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrrole ring, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-Ethyl-3-(1-methyl-1H-pyrrol-2-yl)pyrrolidine-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-Ethyl-3-(1-methyl-1H-pyrrol-2-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-2-acetylpyrrole: Shares the pyrrole ring but lacks the pyrrolidine ring.
Pyrrolidine-2,5-dione: Lacks the ethyl and methyl substituents.
Pyrrolizines: Similar nitrogen-containing heterocycles with different ring structures.
Uniqueness
1-Ethyl-3-(1-methyl-1H-pyrrol-2-yl)pyrrolidine-2,5-dione is unique due to its fused ring structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H14N2O2 |
---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
1-ethyl-3-(1-methylpyrrol-2-yl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C11H14N2O2/c1-3-13-10(14)7-8(11(13)15)9-5-4-6-12(9)2/h4-6,8H,3,7H2,1-2H3 |
InChI Key |
HCBDPUNPKWPOHK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)CC(C1=O)C2=CC=CN2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.